molecular formula C16H15NOS3 B4071986 2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole

2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole

Cat. No.: B4071986
M. Wt: 333.5 g/mol
InChI Key: ROKMRFAJWFSTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a benzylsulfinyl group and an ethylsulfanyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole typically involves a multi-step process. One common method starts with 2-mercaptobenzothiazole, which undergoes a reaction with benzyl halides in the presence of a base to form the benzylsulfonyl derivative. This intermediate is then further reacted with ethylsulfanyl compounds under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, environmentally friendly methods, such as using water as a reaction medium, have been explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfonyl)benzothiazole
  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfinyl)benzoic acid

Uniqueness

Compared to similar compounds, 2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole exhibits unique structural features that enhance its antifungal activity. The presence of both benzylsulfinyl and ethylsulfanyl groups contributes to its broad-spectrum activity and potential as a lead compound for further drug development .

Properties

IUPAC Name

2-(2-benzylsulfinylethylsulfanyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS3/c18-21(12-13-6-2-1-3-7-13)11-10-19-16-17-14-8-4-5-9-15(14)20-16/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKMRFAJWFSTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-(2-Benzylsulfinylethylsulfanyl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.